molecular formula C16H18ClNS B2358404 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine CAS No. 1396634-91-5

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine

Cat. No. B2358404
M. Wt: 291.84
InChI Key: HDEDETQBWJAJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine is C16H18ClNS . It has a unique structure that allows it to be used in various applications, from synthesis to medicinal chemistry.


Physical And Chemical Properties Analysis

Thiophene, a component of 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiproliferative Studies

Compounds closely related to 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine have been synthesized and studied for their antiproliferative effects. For example, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives demonstrated significant growth inhibition in various human cancer cell lines, indicating their potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).

Crystal Structures of Thiophene/Piperidine Hybrids

Studies on the crystal structures of thiophene/piperidine hybrid chalcones have been conducted. These studies contribute to understanding the molecular structures and potential reactivities of these compounds, which can be crucial for developing new pharmaceuticals and materials (Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman, 2014).

Pharmaceutical Compositions

Compounds structurally similar to 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine have been used in various pharmaceutical compositions. For example, specific derivatives have been identified for use in therapeutic applications, underscoring the compound's versatility in drug development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Allosteric Enhancers of Receptors

Specific 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes have been evaluated as allosteric enhancers of the A1 adenosine receptor, demonstrating the importance of the chemical structure in receptor binding and functional activity (Romagnoli et al., 2008).

Antibacterial Activities

Related piperidine compounds have been synthesized and evaluated for their antibacterial activity, indicating potential applications in combating bacterial infections (C.Merugu, Ramesh, & Sreenivasulu, 2010).

CCR5 Antagonists

Piperidine derivatives, structurally similar to the compound , have been developed as CCR5 antagonists. These antagonists have shown promise in treating conditions like HIV, showcasing the compound's potential in medicinal chemistry (De-ju, 2015).

Dopamine Receptor Ligands

Studies have been conducted on compounds with a structure related to 1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine as ligands for human dopamine receptors. These findings are significant for developing treatments for neurological disorders (Rowley et al., 1997).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNS/c17-15-5-2-1-4-14(15)12-18-9-7-13(8-10-18)16-6-3-11-19-16/h1-6,11,13H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDETQBWJAJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-4-(thiophen-2-yl)piperidine

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